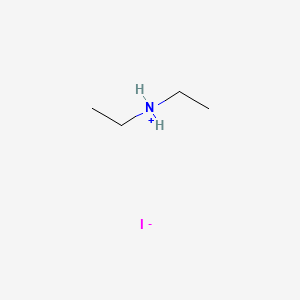

Diethylammonium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethylazanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMLRIWBISZOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]CC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19833-78-4 | |

| Record name | Ethanamine, N-ethyl-, hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethylammonium Iodide from Diethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethylammonium (B1227033) iodide from diethylamine (B46881). Diethylammonium iodide is a valuable precursor in various research and development applications, notably in the fabrication of perovskite-based optoelectronic devices. This document outlines the fundamental chemical principles, a detailed experimental protocol, and key characterization data for this synthesis. The information presented herein is intended to equip researchers and professionals in the fields of chemistry and materials science with the necessary knowledge for the successful preparation and purification of this compound.

Introduction

This compound ((C₂H₅)₂NH₂I), also known as diethylamine hydroiodide, is a secondary ammonium (B1175870) salt formed from the reaction of diethylamine with hydroiodic acid.[1] Its utility is increasingly recognized in the field of materials science, particularly as an organic cation in the development of two-dimensional (2D) and quasi-2D perovskite solar cells, where it contributes to enhanced stability and efficiency.[2] This guide details a reliable method for the laboratory-scale synthesis of this compound, focusing on a straightforward acid-base neutralization reaction.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the reactants and the final product is provided below for easy reference.

| Property | Diethylamine | Hydroiodic Acid | This compound |

| Chemical Formula | (C₂H₅)₂NH | HI | (C₂H₅)₂NH₂I |

| Molar Mass ( g/mol ) | 73.14 | 127.91 | 201.05[3] |

| Appearance | Colorless liquid | Colorless to brown aqueous solution | White to off-white crystalline solid[2] |

| Melting Point (°C) | -50 | -51 | 173.0 to 177.0[1] |

| Boiling Point (°C) | 55.5 | 127 | Not applicable |

| CAS Number | 109-89-7 | 10034-85-2 | 19833-78-4[2] |

Synthesis Pathway

The synthesis of this compound is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of diethylamine, a weak base, accepts a proton (H⁺) from the strong acid, hydroiodic acid. This results in the formation of the diethylammonium cation and the iodide anion, which together form the ionic salt, this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is adapted from established methods for the synthesis of similar organic ammonium halides.[4]

4.1. Materials and Equipment

-

Diethylamine ((C₂H₅)₂NH)

-

Hydroiodic acid (HI), 57% in water

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Vacuum desiccator

4.2. Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of diethylamine in ethanol. The flask should be placed in an ice bath to maintain a low temperature during the reaction.

-

Addition of Hydroiodic Acid: Slowly add a stoichiometric equivalent of hydroiodic acid (57% in water) to the stirred diethylamine solution using a dropping funnel. The addition should be dropwise to control the exothermic nature of the reaction and maintain the temperature at or below 5 °C.

-

Reaction: After the complete addition of hydroiodic acid, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

-

Solvent Removal: Remove the solvent from the reaction mixture using a rotary evaporator. This will yield the crude this compound as a solid.

4.3. Purification by Recrystallization

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Crystallization: Slowly add diethyl ether to the ethanol solution while stirring until the solution becomes cloudy, indicating the onset of precipitation.

-

Cooling: Allow the solution to cool to room temperature, and then place it in an ice bath to maximize the crystallization of the product.

-

Isolation: Collect the white crystals of this compound by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the purified product under vacuum in a desiccator.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| Appearance | White to off-white crystalline powder.[2] |

| Melting Point | 173-177 °C.[1] |

| ¹H NMR | Expected chemical shifts for the ethyl protons (triplet and quartet) and the N-H protons. |

| ¹³C NMR | Expected chemical shifts for the two carbon atoms of the ethyl groups. |

| FT-IR | Characteristic peaks for N-H stretching and C-H stretching and bending vibrations. |

Safety and Handling

-

Diethylamine: is a flammable and corrosive liquid with a strong odor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Hydroiodic Acid: is a strong and corrosive acid. It can cause severe burns upon contact. Handle with extreme care in a fume hood and wear appropriate PPE.

-

This compound: may cause skin and eye irritation.[3] Standard laboratory safety practices should be followed when handling the solid product.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from diethylamine. By following the outlined experimental protocol and safety precautions, researchers can reliably produce this valuable compound for a range of applications in materials science and beyond. The provided characterization data serves as a benchmark for verifying the purity and identity of the synthesized product.

References

An In-depth Technical Guide to Diethylammonium Iodide: Chemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of diethylammonium (B1227033) iodide. It includes a detailed summary of its characteristics, a plausible experimental protocol for its synthesis, and methods for its characterization, tailored for professionals in research and development.

Core Chemical Properties and Identification

Diethylammonium iodide, also known as diethylamine (B46881) hydroiodide, is a quaternary ammonium (B1175870) salt.[1] Its unique properties make it a valuable precursor in the synthesis of perovskite-based opto-electronic systems and as a catalyst in organic synthesis.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19833-78-4 | [1][2][4][5][6] |

| Molecular Formula | C₄H₁₂IN | [1][2][4][5] |

| Molecular Weight | 201.05 g/mol | [2][4][5] |

| Appearance | White powder/crystalline solid | [1][2] |

| Melting Point | 173.0 to 177.0 °C | [1] |

| 301.6 °C | [4] | |

| Boiling Point | 57.3 °C at 760 mmHg | [1] |

| Solubility | Soluble in water. | [1] |

| IUPAC Name | diethylazanium iodide | [5] |

| Synonyms | Diethylamine hydroiodide, N-ethylethanamine:hydroiodide | [1][6] |

| InChI Key | YYMLRIWBISZOMT-UHFFFAOYSA-N | [4][5] |

| SMILES | CC[NH2+]CC.[I-] | [4][5] |

Note: Discrepancies in melting point values exist across different sources, which may be attributed to different experimental conditions or purity levels.

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a standard and logical procedure can be derived from the synthesis of similar ammonium halides, such as methylammonium (B1206745) iodide.[7][8] The synthesis is based on the acid-base reaction between diethylamine and hydroiodic acid.

Materials and Equipment:

-

Diethylamine ((C₂H₅)₂NH)

-

Hydroiodic acid (HI)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

-

Schlenk line or vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of diethylamine in a suitable solvent like ethanol (B145695) or isopropanol. The flask is then placed in an ice bath to control the reaction temperature, as the neutralization reaction is exothermic.

-

Addition of Hydroiodic Acid: Hydroiodic acid is added dropwise to the stirred diethylamine solution using a dropping funnel. The addition should be slow to maintain a low temperature and prevent any potential side reactions. The reaction should be carried out in a well-ventilated fume hood due to the pungent smell of diethylamine and the corrosive nature of the acid.

-

Precipitation and Crystallization: As the hydroiodic acid is added, this compound will precipitate out of the solution as a white solid. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation of the Product: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The collected solid is washed with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: The purified this compound is then dried under vacuum to remove any residual solvent. The final product should be a white crystalline solid.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed:

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for N-H and C-H bonds are expected.[12][13][14][15]

-

X-ray Diffraction (XRD): For crystalline solids, XRD can be used to determine the crystal structure and confirm the phase purity of the material.[16][17][18][19]

-

Melting Point Analysis: The melting point of the synthesized compound can be measured and compared to the literature values to assess its purity.

Logical Relationships and Applications

The following diagram illustrates the logical flow from the reactants to the final product, its key properties, and its primary applications.

Caption: Logical workflow of this compound from synthesis to applications.

This guide provides a foundational understanding of this compound for its application in research and development. For further in-depth analysis, consulting peer-reviewed literature for specific spectral data and advanced characterization is recommended.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | CAS 19833-78-4 [greatcellsolarmaterials.com]

- 3. This compound as catalyst for the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound 19833-78-4 [sigmaaldrich.com]

- 5. This compound | C4H12IN | CID 29825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 19833-78-4 [sigmaaldrich.com]

- 7. methylammonium iodide synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Tetramethylammonium iodide(75-58-1) 1H NMR spectrum [chemicalbook.com]

- 10. N,N-DiMethylMethyleneaMMoniuM Iodide(33797-51-2) 1H NMR spectrum [chemicalbook.com]

- 11. Diethylamine | C4H11N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. Tetramethylammonium iodide(75-58-1) IR Spectrum [chemicalbook.com]

- 14. scispace.com [scispace.com]

- 15. rjpbcs.com [rjpbcs.com]

- 16. researchgate.net [researchgate.net]

- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Methylamine hydroiodide | CH6IN | CID 519034 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Solid-State Architecture of Diethylammonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylammonium (B1227033) iodide (DAI), a quaternary ammonium (B1175870) salt, has garnered significant interest for its role as a precursor and additive in the fabrication of perovskite-based optoelectronic devices.[1][2] While its influence on the crystallization of perovskite materials is an active area of research, a comprehensive, publicly available crystal structure of pure diethylammonium iodide has yet to be elucidated. This technical guide provides a detailed overview of the methodologies that would be employed to determine its crystal structure, outlines the expected data from such an analysis, and discusses the potential implications of this structural information for materials science and drug development.

Introduction

This compound ((C₂H₅)₂NH₂I) is an organic salt that plays a crucial role in the development of next-generation solar cells and other optoelectronic technologies.[3][4] Its incorporation into perovskite films has been shown to enhance their stability and efficiency by influencing crystal growth and morphology.[4][5] Understanding the intrinsic crystal structure of DAI is a critical prerequisite for a deeper comprehension of its function in these applications and for exploring its potential in other fields, such as drug development, where the solid-state properties of active pharmaceutical ingredients are of paramount importance.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the compound's characteristics.

| Property | Value | Source |

| Chemical Formula | C₄H₁₂IN | [6] |

| Molecular Weight | 201.05 g/mol | [6] |

| Appearance | White powder | [1] |

| Melting Point | 173.0 to 177.0 °C | [3] |

| Solubility | Soluble in water | [3] |

| CAS Number | 19833-78-4 | [1] |

Experimental Protocols for Crystal Structure Determination

The definitive method for determining the crystal structure of a compound like this compound is single-crystal X-ray diffraction (SC-XRD). The workflow for this process is detailed below.

Single Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction analysis.

Methodology:

-

Solution Preparation: Prepare a saturated or near-saturated solution of high-purity this compound powder in a suitable solvent. Common solvents to be tested would include deionized water, ethanol, methanol, or mixtures thereof.

-

Slow Evaporation: The solution is filtered to remove any particulate impurities and left in a loosely covered container to allow for the slow evaporation of the solvent at a constant temperature.

-

Slow Cooling: Alternatively, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility with temperature can promote the growth of single crystals.

-

Crystal Selection: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) and quality (transparent and free of visible defects) have formed, a suitable specimen is selected for mounting.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector) is required.

Methodology:

-

Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

Centering: The crystal is carefully centered in the X-ray beam.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms, which improves the quality of the diffraction data. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

Software: Specialized crystallographic software (e.g., SHELXT, SHELXL) is used for data processing, structure solution, and refinement.

Methodology:

-

Data Integration and Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data to obtain the final, accurate crystal structure.

Expected Crystallographic Data

A successful crystal structure determination of this compound would yield the following quantitative data, which would be presented in a tabular format for clarity.

Table 2: Expected Crystallographic Data for this compound.

| Parameter | Description |

| Crystal System | e.g., Orthorhombic, Monoclinic, etc. |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of formula units per unit cell. |

| Calculated Density | g/cm³ |

| R-factors (R1, wR2) | Indicators of the quality of the refinement. |

| Goodness-of-fit (GooF) | An indicator of the quality of the refinement. |

Table 3: Expected Atomic Coordinates and Equivalent Isotropic Displacement Parameters.

| Atom | x | y | z | U(eq) [Ų] |

| I1 | ... | ... | ... | ... |

| N1 | ... | ... | ... | ... |

| C1 | ... | ... | ... | ... |

| C2 | ... | ... | ... | ... |

| ... | ... | ... | ... | ... |

Table 4: Expected Selected Bond Lengths and Angles.

| Bond/Angle | Length (Å) / Angle (°) |

| N1-C1 | ... |

| C1-C2 | ... |

| C1-N1-C3 | ... |

| ... | ... |

Relevance in Drug Development

While the primary interest in this compound currently lies in materials science, understanding its crystal structure has potential implications for drug development. The principles of crystal engineering, which are fundamental to the pharmaceutical industry, rely on a detailed knowledge of the intermolecular interactions that govern the solid-state assembly of molecules.

A detailed crystal structure of DAI would provide insights into:

-

Hydrogen Bonding: The nature and geometry of hydrogen bonds between the diethylammonium cation and the iodide anion.

-

Packing Motifs: The arrangement of ions in the crystal lattice.

-

Polymorphism: The potential for DAI to exist in different crystalline forms, which can have significant impacts on the physical properties of a solid.

This information could be valuable for the design of new pharmaceutical co-crystals or salts where controlling the solid-state properties is essential for bioavailability and stability.

Conclusion

The determination of the crystal structure of this compound is a crucial next step in fully understanding its role in perovskite solar cells and unlocking its potential in other scientific domains. This technical guide has outlined the established experimental protocols for achieving this goal and has highlighted the key data that would be obtained from such a study. The elucidation of this structure will not only provide fundamental insights into the solid-state chemistry of this important compound but also pave the way for its rational application in materials science and potentially in the field of drug development.

References

- 1. This compound | CAS 19833-78-4 [greatcellsolarmaterials.com]

- 2. This compound | Borun New Material - ChemBorun [chemborun.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Two-dimensional additive this compound promoting crystal growth for efficient and stable perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C4H12IN | CID 29825 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Diethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of diethylammonium (B1227033) iodide (DEAI). Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the known qualitative solubility of DEAI in various common laboratory solvents. Furthermore, it furnishes comprehensive, generalized experimental protocols for both the synthesis of DEAI and the determination of its solubility, empowering researchers to generate accurate and reproducible data in-house. A key application of DEAI as a precursor in the fabrication of perovskite solar cells is also highlighted with a detailed workflow diagram.

Introduction

Diethylammonium iodide, with the chemical formula (C₂H₅)₂NH₂I, is an organic salt that is finding increasing application in diverse fields of chemical research, most notably in the development of perovskite-based optoelectronic devices.[1] Its solubility in various solvents is a critical parameter that dictates its utility in solution-processed applications, influencing reaction kinetics, crystal growth, and final product purity. This guide aims to consolidate the available solubility information and provide practical experimental methodologies for its determination and synthesis.

Solubility of this compound

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively reported in the scientific literature. However, based on its chemical structure as a salt, a general understanding of its solubility characteristics can be inferred. DEAI is known to be a white crystalline solid.[2]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Citation(s) |

| Polar Protic | Water | H₂O | Soluble | [3][4] |

| Ethanol | C₂H₅OH | Soluble | ||

| Isopropanol | (CH₃)₂CHOH | Likely Soluble | ||

| Polar Aprotic | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | ||

| Acetonitrile | CH₃CN | Likely Soluble | ||

| Nonpolar | Toluene | C₆H₅CH₃ | Likely Insoluble | |

| Chloroform | CHCl₃ | Likely Sparingly Soluble | ||

| Diethyl Ether | (C₂H₅)₂O | Insoluble | [5] |

Note: "Likely Soluble" and "Likely Insoluble" are estimations based on the principle of "like dissolves like" and the known solubility of similar alkylammonium halides. Experimental verification is strongly recommended.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from diethylamine (B46881) and hydroiodic acid.

Materials:

-

Diethylamine ((C₂H₅)₂NH)

-

Hydroiodic acid (HI), aqueous solution (e.g., 57%)

-

Diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a fume hood, place a magnetic stir bar in a round-bottom flask and place the flask in an ice bath on a magnetic stirrer.

-

Addition of Diethylamine: Add a measured amount of diethylamine to the flask.

-

Acid Addition: Slowly add a stoichiometric equivalent of hydroiodic acid to the stirred diethylamine solution via a dropping funnel. The reaction is exothermic, and the temperature should be maintained at or below room temperature.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Solvent Removal: Remove the solvent (water) using a rotary evaporator. A white or off-white solid should precipitate.

-

Purification: Wash the resulting solid crystals with cold diethyl ether to remove any unreacted starting materials.[5] This can be done by suspending the solid in diethyl ether, stirring briefly, and then collecting the solid by vacuum filtration. Repeat this washing step 2-3 times.

-

Drying: Dry the purified this compound crystals in a vacuum oven or a desiccator to remove any residual solvent.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The isothermal shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a solid in a solvent.[6][7]

Materials:

-

This compound (crystalline solid)

-

Solvent of interest

-

Screw-cap vials or small flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Micropipettes

-

Centrifuge (optional)

-

Syringe filters (if not centrifuging)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-cap vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[8] It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid disturbing the solid, it is recommended to take the sample from the upper portion of the solution.

-

If not centrifuging, pass the supernatant through a syringe filter that is compatible with the solvent.

-

Determine the concentration of this compound in the filtered supernatant using a pre-calibrated analytical method.

-

Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container, the solvent is evaporated, and the mass of the remaining solid is determined.

-

Spectroscopic/Chromatographic Analysis: The saturated solution is diluted appropriately and analyzed by a suitable technique like UV-Vis spectroscopy or HPLC against a calibration curve.

-

-

Application Workflow: Perovskite Solar Cell Fabrication

This compound is utilized as a precursor in the fabrication of perovskite solar cells, where it can be incorporated to improve film quality and device stability.[1] The following diagram illustrates a generalized workflow for the solution-based fabrication of a perovskite solar cell incorporating DEAI.

Conclusion

While quantitative solubility data for this compound remains scarce, its qualitative solubility in polar solvents and its utility in applications such as perovskite solar cell fabrication are evident. The provided experimental protocols for synthesis and solubility determination offer a framework for researchers to generate reliable data tailored to their specific needs. Further research into the quantitative solubility of DEAI in a broader range of solvents would be a valuable contribution to the scientific community, particularly for the optimization of solution-based processes in materials science and drug development.

References

- 1. This compound | CAS 19833-78-4 [greatcellsolarmaterials.com]

- 2. guidechem.com [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. rsc.org [rsc.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the NMR and FTIR Spectra of Diethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra of diethylammonium (B1227033) iodide, [(CH₃CH₂)₂NH₂]⁺I⁻. Due to the limited availability of published experimental spectra for this specific salt, this document leverages established spectroscopic principles and data from analogous compounds to predict and interpret its spectral features. This guide is intended to serve as a valuable resource for the identification and characterization of diethylammonium iodide in research and development settings.

Chemical Structure and Expected Spectroscopic Features

This compound is an organic salt formed by the protonation of diethylamine (B46881) with hydroiodic acid. The diethylammonium cation possesses a simple and symmetric structure, which gives rise to a predictable and readily interpretable NMR and FTIR spectrum.

Structure of Diethylammonium Cation:

The key structural features that will influence the spectra are:

-

Two equivalent ethyl groups.

-

A methylene (B1212753) group (-CH₂-) adjacent to the positively charged nitrogen.

-

A terminal methyl group (-CH₃).

-

Two acidic protons on the ammonium (B1175870) group (-NH₂⁺).

Predicted NMR Spectra

The NMR spectra of this compound are predicted based on the chemical environment of the protons and carbon atoms in the diethylammonium cation.

¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 1 | 1.2 - 1.4 | Triplet | 6H | -CH₃ |

| 2 | 3.0 - 3.2 | Quartet | 4H | -CH₂- |

| 3 | 8.0 - 9.0 (broad) | Singlet | 2H | -NH₂⁺- |

Note: The chemical shift of the -NH₂⁺ protons can be highly variable and is dependent on the solvent, concentration, and temperature. In protic solvents, this peak may be broadened or exchange with solvent protons.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to be simple, with two signals corresponding to the two non-equivalent carbon atoms of the ethyl groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | 10 - 15 | -CH₃ |

| 2 | 40 - 45 | -CH₂- |

Predicted FTIR Spectrum

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the diethylammonium cation.

Table 3: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Description |

| 3200 - 2800 | N-H stretch | Broad and strong, characteristic of ammonium salts. |

| 2980 - 2960 | C-H stretch (asymmetric) | From -CH₃ and -CH₂- groups. |

| 2880 - 2850 | C-H stretch (symmetric) | From -CH₃ and -CH₂- groups. |

| ~1600 | N-H bend (scissoring) | Characteristic of secondary ammonium salts. |

| 1470 - 1450 | C-H bend (scissoring/asymmetric) | From -CH₂- and -CH₃ groups. |

| 1390 - 1370 | C-H bend (symmetric) | From -CH₃ group (umbrella mode). |

| ~1100 | C-N stretch |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FTIR spectra of solid organic salts like this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for ammonium salts as it can help in observing the N-H protons.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the peak positions, multiplicities, and integration values to assign the signals to the respective nuclei.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain a high-quality transmission FTIR spectrum of solid this compound.

Materials:

-

This compound sample

-

FTIR-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press with a die set (e.g., 13 mm)

-

Spatula

-

Infrared spectrometer

Procedure:

-

Sample Preparation:

-

Dry the KBr powder in an oven at ~110 °C for at least 2-4 hours to remove any adsorbed water. Store in a desiccator.

-

Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle crushing to avoid excessive pressure that could induce polymorphism.

-

-

Pellet Formation:

-

Assemble the die set of the pellet press.

-

Carefully transfer a portion of the sample-KBr mixture into the die.

-

Distribute the powder evenly over the surface of the die base.

-

Insert the plunger and place the die assembly into the hydraulic press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. Applying a vacuum to the die during pressing can help in removing trapped air and improving pellet transparency.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Typically, data is collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is usually sufficient.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

-

Assign the observed bands to the corresponding molecular vibrations based on known correlation tables and the predicted data.

-

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Correlation between the chemical structure of the diethylammonium cation and its predicted NMR signals.

Caption: Predicted key FTIR vibrational modes for this compound.

An In-depth Technical Guide to the Safety and Handling of Diethylammonium Iodide

This guide provides comprehensive safety data and handling precautions for Diethylammonium iodide (CAS No: 19833-78-4), tailored for researchers, scientists, and professionals in drug development. It consolidates information from safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification and Properties

This compound, with the molecular formula C₄H₁₂IN, is an organic salt used in various chemical syntheses, including as a precursor for perovskite fabrication in photovoltaic applications.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂IN | [3][4] |

| Molecular Weight | 201.05 g/mol | [3][4] |

| Appearance | White powder or crystalline solid | [2][5] |

| Melting Point | 173.0 to 177.0 °C / 301.6 °C | [1][4] |

| Solubility | Soluble in water | [1] |

| Synonyms | Diethylamine hydroiodide, N-ethylethanamine hydroiodide | [1] |

Note: A significant discrepancy exists in the reported melting point values across different suppliers.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[6] Users must be aware of its potential health effects. The primary hazards are associated with irritation and acute toxicity if swallowed.[3][7]

Table 2: GHS Hazard Classification

| Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The following pictogram is associated with this compound:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage sections. Key statements include P261, P264, P280, P301+P312, P302+P352, and P305+P351+P338.[6]

Caption: GHS Hazard Profile for this compound.

Experimental Protocols and Handling

Given its hazardous properties and sensitivity, strict protocols must be followed when handling this compound. The substance is reported to be air, light, and moisture sensitive.[5]

-

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Avoid the formation and inhalation of dust.[6]

-

Avoid contact with skin, eyes, and clothing.[8]

-

When handling, use non-sparking tools and ground all equipment to prevent static discharge.[9]

-

Do not eat, drink, or smoke in the laboratory area.[6]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][6]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

-

The product is sensitive to air, light, and moisture; store in the dark and handle under an inert gas like argon or nitrogen.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical to minimize exposure.

-

Ensure adequate ventilation and/or exhaust systems are in place.[5]

-

A safety shower and eyewash station should be readily accessible.[8][9]

-

Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5][6]

-

Hand Protection: Handle with suitable chemical-resistant gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm) inspected prior to use. Use proper glove removal technique to avoid skin contact.[5][6]

-

Skin and Body Protection: Wear a lab coat or a complete suit protecting against chemicals. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[6]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6]

First Aid and Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation occurs.[6] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6] |

-

Personal Precautions: Evacuate personnel to a safe area. Use personal protective equipment as outlined in Section 4. Avoid breathing dust.[6]

-

Environmental Precautions: Prevent the product from entering drains.[6]

-

Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[6]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: In a fire, hazardous decomposition products may be released, including carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Caption: A logical workflow for the safe handling of this compound.

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions.[6]

-

Conditions to Avoid: No specific data available, but given its sensitivities, avoid exposure to light, moisture, and air.[5]

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[6]

Toxicological Information

The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[3] Prolonged exposure to iodides may lead to a condition known as "iodism" in sensitive individuals, with symptoms including skin rash, headache, and irritation of mucous membranes.[6][10]

Table 4: Summary of Toxicological Effects

| Effect | GHS Classification | Notes |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[3][6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][6] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3][6] |

| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation.[3][6] |

| Carcinogenicity | No data available | No component is identified as a carcinogen by IARC, NTP, or OSHA.[6][11] |

| Germ Cell Mutagenicity | No data available | No data available. |

| Reproductive Toxicity | No data available | No data available. |

References

- 1. lookchem.com [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C4H12IN | CID 29825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 19833-78-4 [sigmaaldrich.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. beta.lakeland.edu [beta.lakeland.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Diethylammonium Iodide (DAI) as a Precursor for Advanced Perovskite Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of highly efficient and stable perovskite solar cells (PSCs) has led to intensive research into novel precursor materials and synthesis strategies. Among these, diethylammonium (B1227033) iodide (DAI) has emerged as a critical component for enhancing the performance and longevity of perovskite-based optoelectronic devices. This technical guide provides a comprehensive overview of the role of DAI in perovskite synthesis, detailing its impact on material properties and device performance, along with established experimental protocols.

The Role of Diethylammonium Iodide in Perovskite Synthesis

This compound ((CH₃CH₂)₂NH₂I, DAI) is an organic ammonium (B1175870) salt that is increasingly utilized as an additive or co-precursor in the fabrication of metal halide perovskite thin films. Its primary functions include:

-

Formation of 2D/3D Hybrid Perovskite Structures: DAI can be used to create a two-dimensional (2D) perovskite capping layer on top of a three-dimensional (3D) perovskite film. This 2D/3D heterostructure is effective in passivating surface defects, reducing non-radiative recombination, and improving the overall stability of the device.[1] The hydrophobic nature of the diethylammonium cation also contributes to enhanced moisture resistance.[1]

-

Crystal Growth Modulation: The incorporation of a small amount of DAI into the 3D perovskite precursor solution can promote the growth of larger, more uniform crystal grains.[2][3] This improved film morphology leads to a reduction in grain boundaries, which are known to be sources of charge recombination.

-

Defect Passivation: The diethylammonium cation can effectively passivate various types of defects within the perovskite crystal lattice, such as halide vacancies and uncoordinated lead ions.[1] This passivation leads to a decrease in trap-assisted recombination and an increase in carrier lifetime.[1][2][3]

-

Energy Level Alignment: The formation of a 2D perovskite layer with DAI can favorably alter the energy level alignment at the interface between the perovskite absorber and the charge transport layer, facilitating more efficient charge extraction.[1]

Quantitative Impact on Perovskite Solar Cell Performance

The inclusion of DAI in perovskite synthesis has demonstrated significant improvements in key photovoltaic parameters. The following tables summarize the quantitative data from cited research, showcasing the comparative performance of control devices versus those fabricated with DAI.

Table 1: Performance Enhancement with DAI Post-Treatment

| Device Configuration | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) | Carrier Lifetime (μs) | Reference |

| Control (Cs0.05FA0.85MA0.1PbI3) | 1.096 | 24.73 | 79.6 | 21.58 | 1.60 | [1] |

| DAI-Treated | 1.154 | 25.04 | 81.3 | 23.50 | 1.75 | [1] |

Table 2: Performance Enhancement with DAI as an Additive

| Perovskite Composition | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) | Reference |

| Control (MAPbI3) | 1.02 | 22.47 | 68.60 | 15.73 | [3] |

| (DA2PbI4)0.05MAPbI3 | 1.05 | 22.95 | 79.04 | 19.05 | [3][4] |

Experimental Protocols

This section provides detailed methodologies for incorporating DAI into perovskite solar cell fabrication, based on established research.

Protocol 1: In Situ Surface Regulation with DAI Post-Treatment

This protocol describes the formation of a 2D perovskite layer on a 3D perovskite film.[1]

Materials:

-

This compound (DAI)

-

Isopropanol (IPA)

-

Pre-fabricated 3D perovskite films (e.g., Cs0.05FA0.85MA0.1PbI3)

Procedure:

-

Prepare the DAI solution: Dissolve DAI in IPA at a desired concentration (e.g., 1 mg/mL).

-

Spin-coating: Spin-coat the DAI solution onto the surface of the 3D perovskite film. A typical spin-coating recipe is 4000 rpm for 30 seconds.

Protocol 2: DAI as a 2D Additive in the Precursor Solution

This protocol details the incorporation of DAI directly into the perovskite precursor solution to form a 2D/3D hybrid film.[2][3]

Materials:

-

Lead iodide (PbI₂)

-

Methylammonium iodide (MAI)

-

This compound (DAI)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Prepare the precursor solution:

-

Dissolve PbI₂ and MAI in a mixture of DMF and DMSO (e.g., 4:1 v/v) to create the 3D perovskite precursor solution (e.g., 1.25 M of MAPbI₃).[3]

-

Incorporate a small molar ratio of DAI into this solution. For example, to create a (DA₂PbI₄)₀.₀₅MAPbI₃ film, the molar ratio of DAI to the total A-site cations would be 5%.[2][3]

-

-

Thin Film Deposition:

-

Deposit the precursor solution onto the substrate using a spin-coater.

-

Employ an anti-solvent dripping method during spin-coating to induce rapid crystallization.[3]

-

-

Annealing: Anneal the deposited film at a specific temperature (e.g., 100°C) for a set duration to complete the perovskite crystallization.[2]

Visualizing the Synthesis and Enhancement Mechanisms

The following diagrams, created using the DOT language, illustrate the key processes involved in utilizing DAI for perovskite synthesis.

Conclusion

This compound has proven to be a versatile and highly effective precursor for advancing the field of perovskite photovoltaics. Its ability to facilitate the formation of stable and efficient 2D/3D hybrid perovskite structures, modulate crystal growth, and passivate defects addresses some of the most significant challenges in perovskite solar cell technology. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to explore and optimize the use of DAI in their own perovskite synthesis endeavors, paving the way for the next generation of high-performance optoelectronic devices.

References

- 1. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Two-dimensional additive this compound promoting crystal growth for efficient and stable perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01186B [pubs.rsc.org]

- 4. Two-dimensional additive this compound promoting crystal growth for efficient and stable perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Diethylammonium iodide as an organic spacer in perovskites

An In-Depth Technical Guide on the Role of Diethylammonium (B1227033) Iodide as an Organic Spacer in Perovskites

Executive Summary

Organic-inorganic hybrid perovskites have emerged as revolutionary materials in the field of photovoltaics, demonstrating remarkable power conversion efficiencies. However, their long-term stability remains a significant hurdle for commercialization. The polycrystalline nature of solution-processed perovskite films introduces a high density of defects, such as vacancies and uncoordinated ions, particularly at grain boundaries and surfaces. These defects act as non-radiative recombination centers, diminishing device efficiency and serving as sites for material degradation.

This technical guide focuses on the critical role of Diethylammonium Iodide (DEAI), a bulky organic ammonium (B1175870) salt, in addressing these challenges. When incorporated into three-dimensional (3D) perovskite films, DEAI functions as an "organic spacer," inducing the formation of quasi-two-dimensional (quasi-2D) or 2D/3D hybrid perovskite structures. This architectural modification and the chemical properties of DEAI provide a powerful strategy for defect passivation, crystal growth regulation, and enhancement of overall device performance and stability.

Core Mechanisms of this compound

The introduction of DEAI into a 3D perovskite precursor, such as Methylammonium Lead Iodide (MAPbI₃), fundamentally alters the film's structural and electronic properties through several key mechanisms.

Defect Passivation

Solution-processed perovskite films suffer from a high density of crystallographic defects which are detrimental to device performance. DEAI effectively passivates these defects through a dual-action mechanism involving both its cationic and anionic components.[1]

-

Anionic Passivation (I⁻): The iodide ions (I⁻) from DEAI compensate for halide vacancies (VI⁻) within the perovskite lattice, which are common and lead to deep-level traps.

-

Cationic Passivation (DEA⁺): The diethylammonium cation ((CH₃CH₂)₂NH₂⁺, or DEA⁺) passivates defects at the surface and grain boundaries. Its amine group can coordinate with undercoordinated Pb²⁺ ions, while its bulkiness can shield the perovskite surface from environmental stressors.[1] This passivation suppresses non-radiative charge recombination, leading to longer carrier lifetimes and higher open-circuit voltages (Voc).[1]

Dimensionality Tuning and Structural Stabilization

The bulky, hydrophobic nature of the DEA⁺ cation prevents it from being incorporated into the interstitial sites of the 3D perovskite lattice. Instead, it accumulates at surfaces and grain boundaries, or templates the growth of low-dimensional perovskite phases.

This leads to the formation of a quasi-2D structure, where layers of 3D perovskite are separated by the larger DEAI organic spacers.[2][3] This 2D/3D heterostructure offers significant advantages:

-

Enhanced Stability: The hydrophobic aliphatic chains of the DEA⁺ cations act as a barrier against moisture ingress, a primary degradation pathway for perovskites.[1]

-

Improved Crystallinity: DEAI can act as a crystallization promoter, facilitating the growth of larger, more uniform perovskite grains with a preferred orientation.[2][4] This reduces the density of grain boundaries, which are rich in defects.

Impact on Photovoltaic Performance

The incorporation of DEAI as an additive or surface treatment layer consistently leads to significant improvements in the performance of perovskite solar cells (PSCs). The passivation of defects and improved film quality directly translate to enhanced photovoltaic parameters.

| Parameter | Control Device | DEAI-Treated Device | Improvement | Reference |

| Power Conversion Efficiency (PCE) | 15.73% | 19.05% | +21.1% | [2] |

| Open-Circuit Voltage (Voc) | 1.01 V | 1.08 V | +6.9% | [2] |

| Short-Circuit Current (Jsc) | 21.98 mA/cm² | 22.95 mA/cm² | +4.4% | [4] |

| Fill Factor (FF) | 71.01% | 79.04% | +11.3% | [2] |

| PCE (2nd Study) | 21.58% | 23.50% | +8.9% | [1] |

| Voc (2nd Study) | 1.117 V | 1.154 V | +3.3% | [1] |

| FF (2nd Study) | 78.5% | 81.3% | +3.6% | [1] |

Furthermore, DEAI treatment enhances the operational and environmental stability of the devices. Unencapsulated devices treated with DEAI have been shown to retain 97% of their initial efficiency after being stored in ambient air for over 500 hours.[1] Another study found that devices with DEAI maintained almost 80% of their initial PCE after 60 days of storage.[2] This is a substantial improvement over control devices, which often degrade much more rapidly.

Experimental Protocols

This section provides a representative methodology for the fabrication and characterization of a perovskite solar cell incorporating DEAI.

Materials and Precursor Preparation

-

Chemicals: Lead(II) Iodide (PbI₂), Methylammonium Iodide (MAI), this compound (DEAI), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Chlorobenzene (B131634) (CB).

-

Substrates: FTO-coated glass.

-

Control Perovskite Precursor (e.g., 1.0 M MAPbI₃):

-

-

Prepare the control perovskite precursor as described above.

-

Incorporate a small quantity of DEAI into the solution. A typical approach involves creating a 2D/3D hybrid by adding DEAI in a specific molar ratio, such as (DA₂PbI₄)₀.₀₅(MAPbI₃)₀.₉₅.[2]

-

Alternatively, DEAI can be used for surface treatment by preparing a dilute solution (e.g., in isopropanol) to be coated on top of the 3D perovskite film.[1]

-

Device Fabrication Workflow (Spin Coating)

The fabrication of a perovskite solar cell is a multi-step process requiring a controlled environment (typically a nitrogen-filled glovebox).

-

Substrate Cleaning: FTO glass substrates are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol.[6]

-

ETL Deposition: An electron transport layer (ETL), such as SnO₂, is deposited onto the FTO and annealed.

-

Perovskite Film Deposition:

-

Transfer substrates into a nitrogen-filled glovebox.

-

Apply the prepared perovskite precursor solution (with or without DEAI) onto the ETL-coated substrate.

-

Spin coat at a specified speed (e.g., 4000-6000 rpm) for 30-45 seconds.[5]

-

During the spin coating, an anti-solvent like chlorobenzene is dripped onto the substrate to induce rapid crystallization and form a uniform film.[5]

-

-

Annealing: The film is thermally annealed on a hotplate (e.g., at 120°C for 10 minutes) to complete the crystallization process.[5]

-

HTL and Electrode Deposition: A hole transport layer (HTL) like Spiro-OMeTAD is spin-coated, followed by the thermal evaporation of a metal back contact (e.g., gold or silver).[6]

Key Characterization Techniques

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and uniformity of the perovskite films.[8] Films with DEAI typically show larger, more compact grains.[2][4]

-

Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic performance parameters (PCE, Voc, Jsc, FF) under simulated sunlight.[9]

Conclusion and Outlook

This compound has proven to be a highly effective organic spacer and passivating agent for enhancing the performance and stability of perovskite solar cells. Its dual-functionality in passivating defects and tuning the perovskite dimensionality from 3D to quasi-2D addresses several key challenges that hinder the material's practical application. The resulting improvements in film quality, moisture resistance, and electronic properties lead to significant gains in both power conversion efficiency and long-term durability. Further research into optimizing the concentration of DEAI and exploring similar bulky organic cations will continue to be a promising avenue for advancing perovskite photovoltaic technology towards commercial viability.

References

- 1. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]

- 2. Two-dimensional additive this compound promoting crystal growth for efficient and stable perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01186B [pubs.rsc.org]

- 3. Formation of quasi-2D layered crystallite using long chain halide to form hybrid perovskite film | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. deepdyve.com [deepdyve.com]

An In-depth Technical Guide to the Fundamental Electronic Properties of Diethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental electronic properties of Diethylammonium (B1227033) iodide (DEAI). While experimental data on pure DEAI is limited due to its primary application as a component in mixed material systems, this document outlines its known characteristics, its significant role in advancing perovskite-based optoelectronics, and the established experimental protocols for determining the electronic properties of this and similar organic salts.

Introduction to Diethylammonium Iodide

This compound (DEAI) is a quaternary ammonium (B1175870) salt with the chemical formula (C₂H₅)₂NH₂I[1]. It is a white crystalline solid soluble in polar solvents and is primarily utilized as a precursor in the fabrication of perovskite materials for photovoltaic applications[1][2][3][4]. In this context, DEAI often serves as an organic spacer cation, influencing the crystal growth, stability, and efficiency of perovskite solar cells[3][4].

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DEAI is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₂IN | [3][5] |

| Molecular Weight | 201.05 g/mol | [3][5] |

| CAS Number | 19833-78-4 | [3][6] |

| Appearance | White crystalline solid/powder | [2][3] |

| Melting Point | 173.0 to 177.0 °C | [1] |

| Solubility | Soluble in water | [1] |

| IUPAC Name | diethylazanium iodide | [5] |

Role and Electronic Influence in Perovskite Systems

While the intrinsic electronic properties of pure DEAI are not extensively documented, its impact on the electronic landscape of perovskite materials is significant. When incorporated into three-dimensional (3D) perovskites like methylammonium (B1206745) lead iodide (MAPbI₃), DEAI can form two-dimensional (2D) or quasi-2D perovskite structures. This modification has several key effects:

-

Crystal Growth and Morphology: DEAI acts as a crystallization promoter, leading to perovskite films with larger grain sizes and fewer defects. This improved morphology enhances charge transport and reduces non-radiative recombination[7].

-

Device Efficiency and Stability: The incorporation of DEAI has been shown to enhance the power conversion efficiency (PCE) and long-term stability of perovskite solar cells[3][7]. The hydrophobic nature of the diethylammonium cation can also improve the material's resistance to moisture.

-

Electronic Properties of the Hybrid System: The large diethylammonium cation can introduce quantum and dielectric confinement effects, which can influence the band gap and exciton (B1674681) binding energy of the hybrid perovskite material.

The logical relationship illustrating how DEAI influences perovskite properties is shown in the diagram below.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS 19833-78-4 [greatcellsolarmaterials.com]

- 4. This compound | Borun New Material - ChemBorun [chemborun.com]

- 5. This compound | C4H12IN | CID 29825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 19833-78-4 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Diethylammonium Iodide

Introduction

Diethylammonium (B1227033) iodide ((C₂H₅)₂NH₂I or DAI) is an organic ammonium (B1175870) salt that has garnered significant interest in the field of materials science, particularly as a precursor in the fabrication of perovskite-based optoelectronic devices.[1] Its incorporation as an organic spacer in perovskite structures can enhance the stability and efficiency of solar cells.[2][3] Diethylammonium iodide is synthesized through a straightforward acid-base neutralization reaction between diethylamine (B46881) and hydroiodic acid.[4][5][6] This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound for research and development applications.

Reaction Principle

The synthesis is based on the reaction of a weak base, diethylamine ((C₂H₅)₂NH), with a strong acid, hydroiodic acid (HI), to form the salt this compound. The lone pair of electrons on the nitrogen atom of diethylamine accepts a proton (H⁺) from the hydroiodic acid.[7]

(CH₃CH₂)₂NH + HI → (CH₃CH₂)₂NH₂⁺I⁻

Quantitative Data for Synthesis

The following table summarizes the reactants required for the synthesis of this compound.

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Amount | Stoichiometric Ratio |

| Diethylamine | C₄H₁₁N | 73.14 | 0.1 | 7.31 g (10.3 mL) | 1.0 |

| Hydroiodic Acid (57% w/w aq.) | HI | 127.91 | 0.1 | 22.4 g (13.2 mL) | 1.0 |

| Diethyl Ether (for washing) | (C₂H₅)₂O | 74.12 | - | ~150 mL | - |

Experimental Protocol

Materials and Equipment:

-

Diethylamine ((CH₃CH₂)₂NH)

-

Hydroiodic acid (HI), 57 wt. % in water

-

Diethyl ether, anhydrous

-

250 mL two-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Reactant Preparation: In a well-ventilated fume hood, add 10.3 mL (0.1 mol) of diethylamine to a 250 mL round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath and begin stirring.

-

Acid Addition: Slowly add 13.2 mL (0.1 mol) of 57% hydroiodic acid dropwise to the stirred diethylamine solution using a dropping funnel over a period of 30 minutes. The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial to control the reaction rate.[8]

-

Reaction: After the complete addition of the acid, allow the mixture to continue stirring in the ice bath for an additional 2 hours to ensure the reaction proceeds to completion.[9][10]

-

Solvent Removal: Remove the ice bath and allow the flask to warm to room temperature. The solvent (water) is then removed from the mixture using a rotary evaporator.

-

Purification and Washing: The resulting crude solid is washed three times with 50 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials or organic impurities.[9] The solid product is collected by vacuum filtration using a Büchner funnel.

-

Drying: The purified white crystalline solid is dried overnight in a vacuum oven at 60 °C to yield the final product, this compound.[10]

Safety and Handling Precautions

-

Diethylamine: A flammable, volatile, and corrosive liquid with a strong odor.[11] It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Hydroiodic Acid: A highly corrosive strong acid. Causes severe skin burns and eye damage. Always handle in a fume hood with appropriate PPE.

-

Diethyl Ether: Highly flammable and volatile. Ensure there are no ignition sources nearby during its use.

-

This compound: May cause skin and eye irritation. Harmful if swallowed.[12][13]

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

References

- 1. This compound | CAS 19833-78-4 [greatcellsolarmaterials.com]

- 2. Two-dimensional additive this compound promoting crystal growth for efficient and stable perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01186B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. (Solved) - diethylamine and hcl react to produce. diethylamine and hcl react... (1 Answer) | Transtutors [transtutors.com]

- 6. homework.study.com [homework.study.com]

- 7. brainly.com [brainly.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. methylammonium iodide synthesis - chemicalbook [chemicalbook.com]

- 11. Diethylamine - Wikipedia [en.wikipedia.org]

- 12. This compound 19833-78-4 [sigmaaldrich.com]

- 13. This compound | C4H12IN | CID 29825 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Enhancing 3D MAPbI3 Perovskite Performance and Stability through Diethylammonium Iodide Incorporation

Audience: Researchers, scientists, and materials development professionals.

Introduction

Methylammonium lead iodide (MAPbI3) is a cornerstone material in perovskite solar cell research, known for its excellent optoelectronic properties and high power conversion efficiencies (PCEs).[1] However, its long-term operational stability remains a significant hurdle for commercialization, primarily due to its susceptibility to moisture and thermal degradation.[2][3] A promising strategy to mitigate these issues involves the incorporation of larger organic cations to create mixed-dimensional perovskite structures. This application note details the protocol for incorporating Diethylammonium (B1227033) iodide (DEAI or DAI) into a 3D MAPbI3 perovskite film. The addition of DEAI facilitates the formation of a 2D/3D hybrid perovskite structure, which promotes the growth of larger, more uniform crystal grains, passivates defects, and significantly enhances both the PCE and the long-term stability of the resulting photovoltaic devices.[4][5][6]

Mechanism of Action

The incorporation of the larger diethylammonium ((CH₃CH₂)₂NH₂⁺) cation into the MAPbI₃ precursor solution leads to the in-situ formation of 2D perovskite (DA₂PbI₄) layers alongside the 3D MAPbI₃ structure.[5][7] These 2D layers are believed to act as templates, guiding the crystallization of the 3D perovskite. This templating effect results in a perovskite film with significantly larger and more uniform grains, reducing the density of grain boundaries which are often sites for charge recombination.[5][8] Furthermore, the long alkyl chains of the DA⁺ cation enhance the hydrophobicity of the film, thereby improving its resistance to moisture-induced degradation. The overall effect is a reduction in trap-assisted recombination, enhanced charge extraction, and improved device stability.[5]

Experimental Protocols

This section provides detailed methodologies for fabricating and characterizing MAPbI₃ perovskite solar cells with and without DEAI.

Protocol 1: Perovskite Precursor Solution Preparation

A. Control MAPbI₃ Solution (0% DEAI)

-

Solvents: Prepare a solvent mixture of N,N-dimethylformamide (DMF) and Dimethylsulfoxide (DMSO) in a 4:1 volume ratio.

-

Precursors: Dissolve Methylammonium Iodide (MAI) and Lead (II) Iodide (PbI₂) in an equimolar (1:1) ratio in the DMF/DMSO solvent mixture to achieve a final concentration of 1.25 M.[5]

-

Dissolution: Stir the solution at 70 °C for approximately 1 hour until all precursors are fully dissolved, resulting in a clear, yellow-colored solution.[9]

-

Filtration: Before use, filter the solution through a 0.22 µm PTFE syringe filter.

-

Solvents: Prepare the same DMF/DMSO (4:1 v/v) solvent mixture as the control.

-

Precursors: To prepare a solution with 10% molar ratio of DEAI with respect to the A-site cation, dissolve PbI₂, MAI, and Diethylammonium Iodide (DEAI) in a molar ratio of 1:0.90:0.10. Adjust the precursor amounts to achieve a total perovskite concentration of 1.25 M.

-

Dissolution & Filtration: Follow steps 3 and 4 from the control protocol. Solutions with other DEAI percentages (e.g., 7% or 15%) can be prepared by adjusting the MAI:DEAI molar ratio accordingly.[7]

Protocol 2: Perovskite Solar Cell Fabrication